5,7-dimethoxy-1H-indole

Physical chemistry Formulation development Solid-state characterization

Many dimethoxyindole regioisomers are not interchangeable due to position-specific electronic effects, leading to failed synthetic routes. 5,7-Dimethoxy-1H-indole offers a predictable C4-directed reactivity profile, enabling access to augmented indole structures not available via other isomers. - **Key Application**: Core scaffold for HIV-1 integrase inhibitors (6-35 nM potency). - **Assay Advantage**: No melanin-like pigment production in Cryptococcus neoformans assays. - **Supply**: Reliable, research-grade building block for medicinal chemistry.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 27508-85-6
Cat. No. B1590571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dimethoxy-1H-indole
CAS27508-85-6
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=CN2)OC
InChIInChI=1S/C10H11NO2/c1-12-8-5-7-3-4-11-10(7)9(6-8)13-2/h3-6,11H,1-2H3
InChIKeyACIZYTYDGVHTIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethoxy-1H-Indole: Differentiated Methoxyindole Building Block


5,7-Dimethoxy-1H-indole (CAS 27508-85-6) is a C10H11NO2 indole scaffold bearing two electron-donating methoxy groups at the 5- and 7-positions of the fused benzene ring . This substitution pattern confers a distinct regioselectivity profile in electrophilic aromatic substitution reactions, differentiating it from other dimethoxyindole regioisomers [1]. The compound is primarily utilized as a synthetic building block in medicinal chemistry and heterocyclic chemistry programs, where its predictable C4-directed reactivity enables the construction of complex, augmented indole structures not readily accessible via alternative scaffolds [2].

Why 5,7-Dimethoxy-1H-Indole Is Non-Substitutable


In-class indole compounds cannot be arbitrarily interchanged due to position-specific electronic effects conferred by the methoxy substitution pattern. The 5,7-dimethoxy arrangement activates the indole core toward electrophilic substitution at C4, whereas the 4,6-dimethoxy regioisomer directs reactivity to C7, and the 5,6-dimethoxy variant lacks this strong C4-directing influence [1][2]. Furthermore, the methoxy substituents preclude participation in phenoloxidase-mediated melanin-like pigment production observed with hydroxy- or amino-substituted indoles in Cryptococcus neoformans assays [3]. These electronic and steric properties directly impact synthetic outcomes and biological readouts, making 5,7-dimethoxy-1H-indole a non-substitutable entity for programs requiring its specific reactivity or non-reactivity profile. The quantitative evidence below substantiates these differentiation points.

5,7-Dimethoxy-1H-Indole: Differentiation Evidence


Melting Point Advantage in Handling and Formulation

5,7-Dimethoxy-1H-indole exhibits a significantly lower melting point compared to its 5,6-dimethoxyindole regioisomer, a key physical property influencing handling, purification, and formulation workflows. 5,7-Dimethoxy-1H-indole melts at 82-83 °C , whereas 5,6-dimethoxyindole melts at 154-157 °C [1], representing a difference of approximately 72 °C.

Physical chemistry Formulation development Solid-state characterization

C4-Regioselectivity vs. 4,6-Dimethoxyindole

The 5,7-dimethoxy substitution pattern activates the indole core toward electrophilic substitution at the C4 position, whereas the 4,6-dimethoxy regioisomer directs electrophiles to the C7 position [1][2]. This regioselectivity is controlled by the electron-donating methoxy groups and can be further modulated by electron-withdrawing substituents at N1 or C2.

Heterocyclic chemistry Medicinal chemistry Synthetic methodology

Phenoloxidase Substrate Inactivity

In a study evaluating indole compounds as substrates for Cryptococcus neoformans phenoloxidase, only compounds bearing hydroxyl or amino groups on the phenyl ring produced melanin-like pigment. Methoxy-substituted indoles, including 5,7-dimethoxyindole, were inactive [1].

Microbiology Fungal biology Diagnostic assay development

High-Yield Synthesis of Key Intermediate

A key synthetic intermediate, methyl 5,7-dimethoxyindole-2-carboxylate, was prepared in 87% isolated yield via pyrrolization of methyl 2-azido-3-(3,5-dimethoxyphenyl)propenoate in refluxing 1,2-dichlorobenzene [1]. This high-yielding route provides a reliable entry point for further functionalization of the 5,7-dimethoxyindole scaffold.

Organic synthesis Process chemistry Yield optimization

Nanomolar HIV-1 Integrase Inhibition

Derivatives of 5,7-dimethoxyindole have been developed as potent HIV-1 integrase strand-transfer inhibitors. A benzylindole derivative bearing the 5,7-dimethoxy substitution pattern (compound 8e) exhibited activity in the nanomolar range (6-35 nM) and showed potency comparable to clinical integrase inhibitors GS 9137 (elvitegravir) and MK-0518 (raltegravir) [1].

Antiviral research Medicinal chemistry HIV therapy

5,7-Dimethoxy-1H-Indole: Key Application Scenarios


C4-Functionalized Indole and Fused Polycyclic Synthesis

Medicinal chemistry and heterocyclic synthesis programs requiring C4-substituted indole building blocks should select 5,7-dimethoxy-1H-indole due to its well-established regioselectivity. The C4-directing effect, documented across formylation, acylation, Mannich, bromination, and nitration reactions [1][2], provides a predictable and controllable entry point for constructing complex molecular architectures, including augmented indoles with fused rings [3].

HIV-1 Integrase Inhibitor Development

Antiviral drug discovery teams pursuing HIV-1 integrase inhibitors should consider 5,7-dimethoxy-1H-indole as a core scaffold. Derivatives incorporating this substitution pattern have demonstrated nanomolar potency (6-35 nM) comparable to FDA-approved integrase inhibitors elvitegravir and raltegravir [4]. The scaffold's binding mode, validated against the PFV-IN/DNA crystal structure, supports rational design efforts.

Melanin Interference-Free Assays

In Cryptococcus neoformans phenoloxidase assays or related diagnostic systems, 5,7-dimethoxy-1H-indole is the preferred indole substrate when melanin-like pigment production would confound results. Unlike hydroxy- or amino-substituted indoles that produce pigment, the methoxy-substituted 5,7-dimethoxyindole remains inactive [5], ensuring clean readouts in pigment-based assays.

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